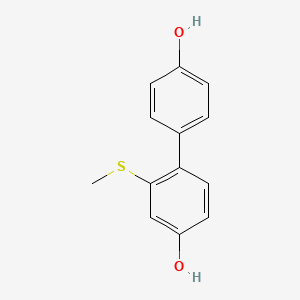
4-(4-Hydroxyphenyl)-3-methylsulfanyl-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Hydroxyphenyl)-3-methylsulfanyl-phenol is an organic compound characterized by the presence of hydroxyphenyl and methylsulfanyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)-3-methylsulfanyl-phenol typically involves the reaction of 4-hydroxyphenyl derivatives with methylsulfanyl reagents under controlled conditions. One common method involves the use of a base-catalyzed reaction where 4-hydroxyphenyl compounds are treated with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Hydroxyphenyl)-3-methylsulfanyl-phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroxyphenyl derivatives with reduced functional groups.
Substitution: The hydroxyphenyl and methylsulfanyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Reduced hydroxyphenyl derivatives.
Substitution: Substituted phenolic compounds with various functional groups.
Applications De Recherche Scientifique
4-(4-Hydroxyphenyl)-3-methylsulfanyl-phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of 4-(4-Hydroxyphenyl)-3-methylsulfanyl-phenol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The methylsulfanyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects within cells. The compound’s overall activity is influenced by its ability to form hydrogen bonds and interact with various biomolecules.
Comparaison Avec Des Composés Similaires
4-(4-Hydroxyphenyl)-3-methylsulfanyl-phenol can be compared with other similar compounds such as:
4-Hydroxyphenyl sulfone: Known for its use in polymer production and as a pharmaceutical intermediate.
4-Hydroxyphenylacetic acid: Used in the synthesis of pharmaceuticals and as a biochemical reagent.
3-((4-Hydroxyphenyl)amino)propanoic acid: Investigated for its antioxidant and anticancer properties.
The uniqueness of this compound lies in its combination of hydroxyphenyl and methylsulfanyl groups, which confer distinct chemical and biological properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C13H12O2S |
|---|---|
Poids moléculaire |
232.30 g/mol |
Nom IUPAC |
4-(4-hydroxyphenyl)-3-methylsulfanylphenol |
InChI |
InChI=1S/C13H12O2S/c1-16-13-8-11(15)6-7-12(13)9-2-4-10(14)5-3-9/h2-8,14-15H,1H3 |
Clé InChI |
HMKGSQMRGOLASG-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC(=C1)O)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


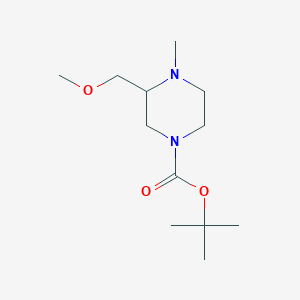
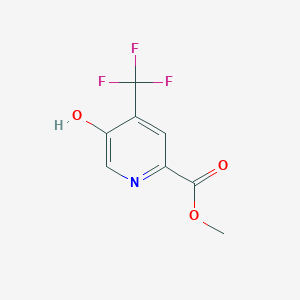
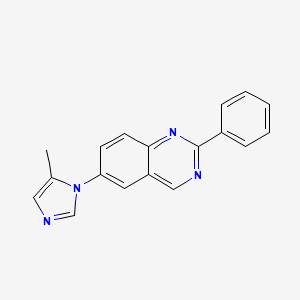
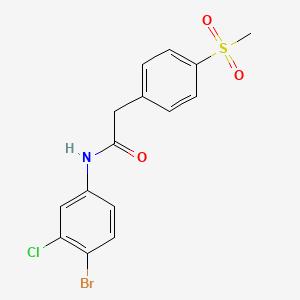
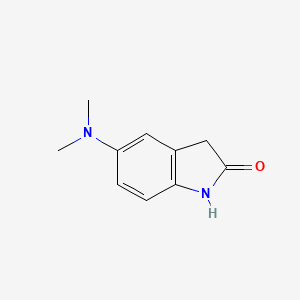

![Ethyl 1-(4-methoxyphenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13889883.png)

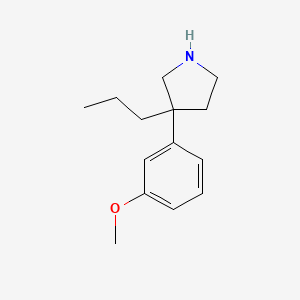
![5-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13889895.png)
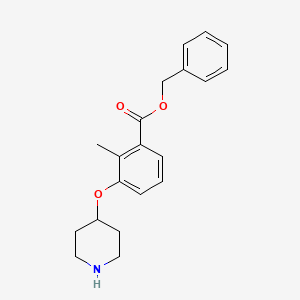
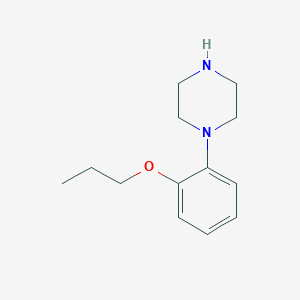
![3-[Methyl(oxan-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13889931.png)
![2-[carboxymethyl-[(1R,2R,3R,5S)-2,6,6-trimethylnorpinan-3-yl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B13889934.png)
